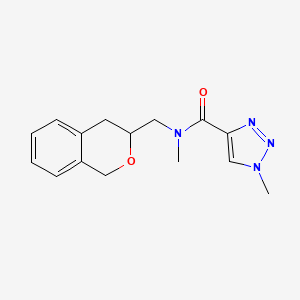

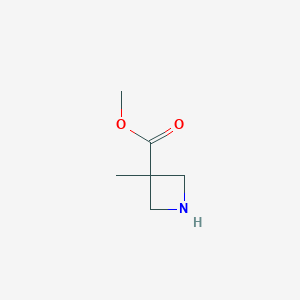

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The name suggests it contains an isochroman moiety (a fused benzene and tetrahydrofuran ring), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The triazole ring is known for its participation in click reactions, and the carboxamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Research has demonstrated various chemical transformations and synthetic pathways involving triazole compounds, which are structurally related to N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide. For example, Albert (1970) investigated the Dimroth rearrangement, showing how 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions, revealing potential for preparative applications in synthetic chemistry (Albert, 1970). Further studies by Albert and Trotter (1979) on v-Triazolo[4,5-d]pyrimidines synthesis from 4-amino-1,2,3-triazole-5-carboxamides and amidines highlighted synthetic routes to obtain 2-substituted 8-azapurin-6-ones, providing insights into the synthesis of complex heterocyclic compounds (Albert & Trotter, 1979).

Potential Applications in Medicinal Chemistry

The synthesis and investigation of triazole derivatives have also pointed towards their potential applications in medicinal chemistry. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This research highlights the utility of triazole compounds in the design of new therapeutics (Ferrini et al., 2015).

Metal–Organic Frameworks (MOFs) and Gas Sorption

Chen et al. (2016) explored the construction of Zn(II)-based metal–organic frameworks (MOFs) using a bifunctional triazolate–carboxylate linker, demonstrating distinct gas sorption behaviors. This study showcases the applicability of triazole derivatives in the development of new materials with potential use in gas storage and separation technologies (Chen et al., 2016).

Wirkmechanismus

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDXRJMRVIVWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)

![tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate](/img/structure/B2893888.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)